

Research-Based Protocols for the Application of the Lunula Laser®

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Compound of Interest

Compound Name: Lumula

Cat. No.: B10768075

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Lunula Laser® Technology

The Lunula Laser® is a non-thermal, low-level laser therapy (LLLT) device that has received FDA 510(k) clearance for the temporary increase of clear nail in patients with onychomycosis. It employs a dual-diode system, emitting two distinct wavelengths simultaneously to treat the affected area.^{[1][2]} This technology is based on the principles of photobiomodulation, where specific wavelengths of light induce cellular and physiological changes without a thermal effect.

The device utilizes a patented rotating line-generated laser beam to ensure comprehensive coverage of the nail plate, nail bed, and germinal matrix tissue. The non-thermal nature of the Lunula Laser® makes it a safe treatment modality, with no reported adverse events such as burning or necrosis.

Device Specifications:

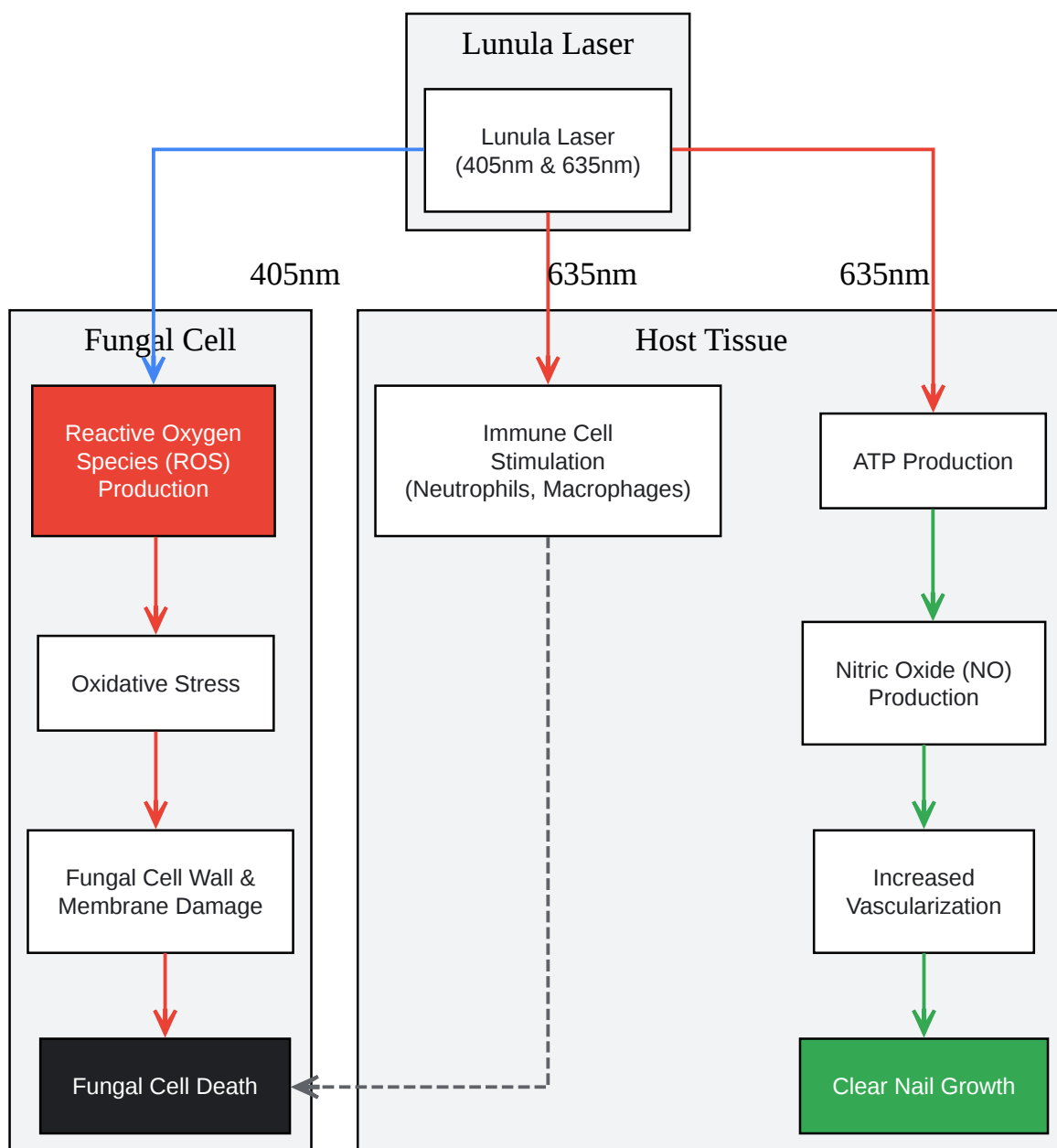
Parameter	Specification
Wavelengths	405 nm (violet) and 635 nm (red)
Power Output	405 nm: 21.5-24.0 mW; 635 nm: 16.0-18.5 mW
Waveform	Constant Wave (CW)
Energy Source	Dual diode collected then line dispersed (coherent)
Treatment Time	12 minutes (pre-set)
Classification	FDA/IEC Class 2 Laser Device

Proposed Mechanism of Action

The therapeutic effects of the Lunula Laser® are attributed to the synergistic action of its two wavelengths, which trigger distinct photochemical reactions.

- **405 nm (Violet Wavelength):** This wavelength is primarily antimicrobial. It is believed to stimulate the production of reactive oxygen species (ROS), such as hydrogen peroxide, within fungal cells. An accumulation of these ROS induces oxidative stress, leading to damage of fungal cell walls and membranes, ultimately resulting in fungal cell death.
- **635 nm (Red Wavelength):** This wavelength is thought to have a dual effect. Firstly, it enhances the body's immune response by stimulating neutrophils and macrophages. Secondly, it promotes tissue regeneration and increased blood flow by inducing the production of adenosine triphosphate (ATP) and nitric oxide (NO). This improved circulation can accelerate clear nail growth.

The combined action of both wavelengths leads to the destruction of the fungal pathogen and stimulation of the host's natural healing processes.



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Proposed signaling pathway of the Lunula Laser.

Experimental Protocols

In Vitro Fungal Culture Study

This protocol is designed to assess the direct fungicidal or fungistatic effects of the Lunula Laser® on common onychomycosis pathogens, such as *Trichophyton rubrum*.

Objective: To determine the in vitro efficacy of the Lunula Laser® against fungal cultures.

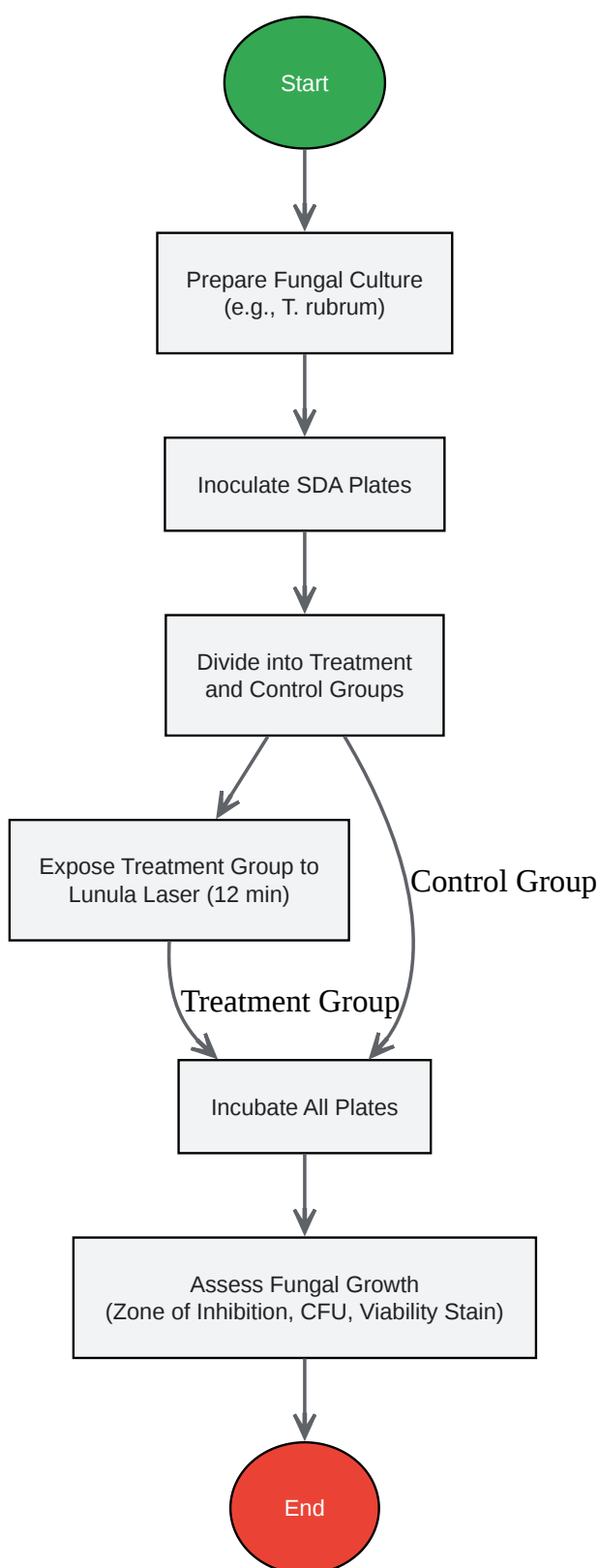
Materials:

- *Trichophyton rubrum* culture (or other relevant fungal species)
- Sabouraud Dextrose Agar (SDA) plates
- Sterile saline solution (0.9%)
- Spectrophotometer
- Incubator (25-30°C)
- Lunula Laser® device
- Micropipettes and sterile tips
- Hemocytometer or automated cell counter
- Fungal viability stain (e.g., FUN-1) or colony forming unit (CFU) plating

Methodology:

- Fungal Culture Preparation:
 - Grow *T. rubrum* on SDA plates until sufficient growth is observed.
 - Harvest fungal elements (conidia and hyphae) by gently scraping the surface of the agar and suspending them in sterile saline.
 - Vortex the suspension to break up clumps.
 - Adjust the concentration of the fungal suspension to a standardized value (e.g., 1×10^6 cells/mL) using a spectrophotometer or hemocytometer.

- Inoculation and Treatment:
 - Pipette a standardized volume of the fungal suspension onto the center of fresh SDA plates and spread evenly.
 - Allow the plates to dry in a laminar flow hood.
 - Divide the plates into a treatment group and a control group.
 - Place the treatment group plates within the Lunula Laser® device, ensuring the fungal culture is directly in the path of the laser beams.
 - Expose the plates to a full 12-minute treatment cycle.
 - The control group plates should be kept under the same environmental conditions but not exposed to the laser.
- Incubation and Assessment:
 - Incubate all plates at 25-30°C.
 - Monitor and document fungal growth daily for a predefined period (e.g., 7-14 days).
 - Assess the treatment effect by:
 - Measuring the diameter of the zone of inhibition (if any).
 - Performing CFU counts: At selected time points, swab a defined area of the agar, resuspend in saline, and plate serial dilutions on fresh SDA plates to quantify viable colonies.
 - Staining for viability: Use a fluorescent viability stain to differentiate between live and dead fungal cells under a microscope.



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Experimental workflow for in vitro fungal culture study.

Investigation of Cellular Mechanisms (ROS and NO Production)

This protocol outlines methods to measure the production of ROS and NO in fungal cells following exposure to the Lunula Laser®, providing insight into the mechanism of action.

Objective: To quantify ROS and NO generation in fungal cells post-laser treatment.

Materials:

- Fungal cell suspension (prepared as in 3.1)
- 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) for ROS detection
- 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) for NO detection
- Fluorometer or fluorescence microscope
- Lunula Laser® device
- Phosphate-buffered saline (PBS)

Methodology:

- Cell Preparation and Staining:
 - Prepare a fungal cell suspension as described previously.
 - Incubate the cell suspension with H2DCF-DA (for ROS) or DAF-FM DA (for NO) according to the manufacturer's instructions. This allows the dyes to enter the cells.
- Laser Treatment:
 - Place the stained cell suspension in a suitable container (e.g., a multi-well plate) for laser exposure.
 - Expose the "treatment" wells to a 12-minute cycle of the Lunula Laser®.

- Include "control" wells that are stained but not treated with the laser.
- Measurement of Fluorescence:
 - Immediately following treatment, measure the fluorescence intensity of the cell suspensions using a fluorometer.
 - For H2DCF-DA, an increase in fluorescence indicates oxidation by ROS.
 - For DAF-FM DA, an increase in fluorescence indicates the presence of NO.
 - Alternatively, visualize and quantify fluorescence at the single-cell level using a fluorescence microscope.
- Data Analysis:
 - Compare the fluorescence intensity between the treated and control groups to determine the relative increase in ROS and NO production.

Preclinical Ex Vivo Nail Infection Model

This protocol describes a model using human nail clippings to simulate an in vivo infection, allowing for the evaluation of the Lunula Laser®'s efficacy in a more clinically relevant setting.

Objective: To assess the effectiveness of the Lunula Laser® on fungal biofilms grown on human nail fragments.

Materials:

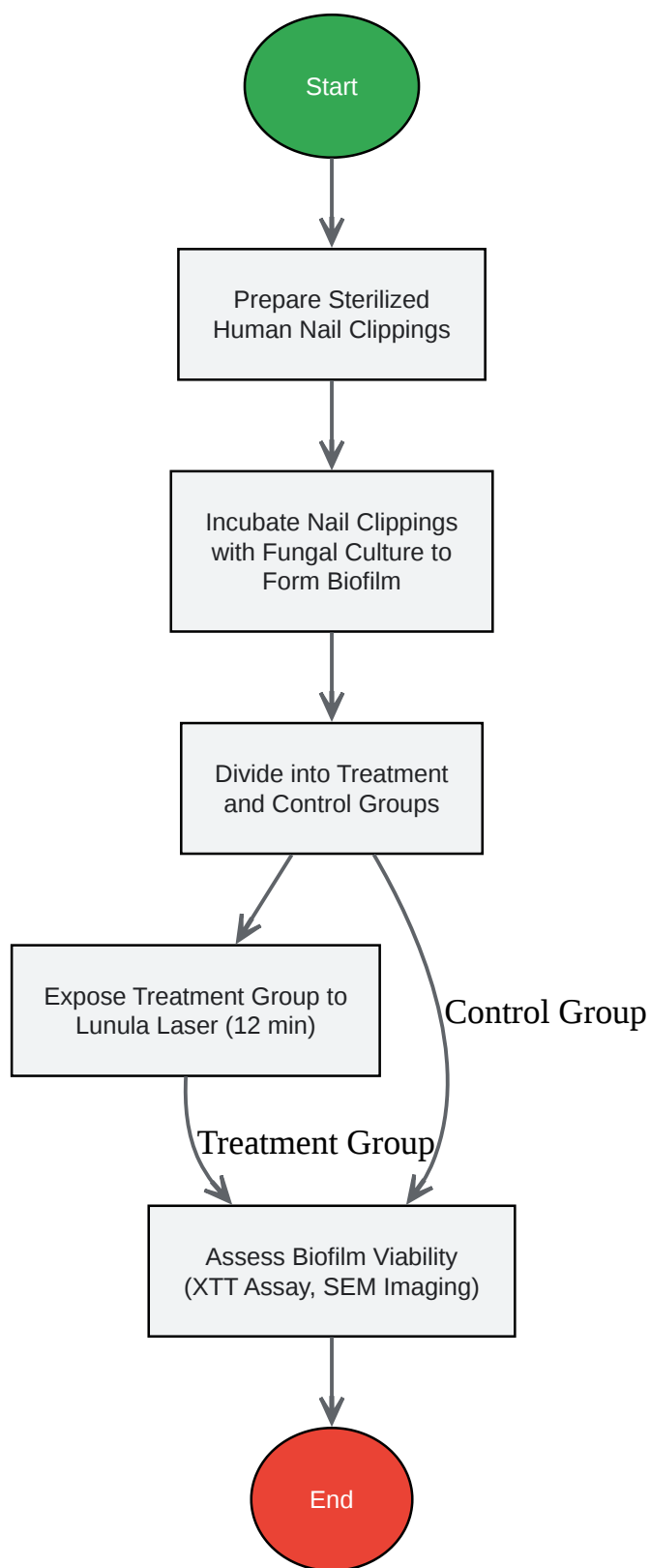
- Healthy human nail clippings (sterilized)
- Fungal culture (T. rubrum)
- Artificial nail bed medium (e.g., RPMI-1640)
- Multi-well plates
- Lunula Laser® device

- Scanning Electron Microscope (SEM) for visualization
- Cell viability assay (e.g., XTT)

Methodology:

- Model Preparation:
 - Sterilize human nail clippings (e.g., by autoclaving).
 - Place one nail fragment in each well of a multi-well plate.
 - Add a standardized fungal suspension to each well, ensuring the nail fragment is submerged.
 - Incubate for a period sufficient to allow for biofilm formation on the nail surface (e.g., 48-72 hours).
- Laser Treatment:
 - Carefully remove the nail fragments with established biofilms from the wells.
 - Place the fragments in a new plate for laser treatment.
 - Expose the treatment group to a 12-minute Lunula Laser® cycle.
 - The control group should be handled identically but without laser exposure.
- Efficacy Assessment:
 - Viability Assay: Place the nail fragments in a solution containing a viability indicator (e.g., XTT). A color change will indicate metabolic activity, which can be quantified using a spectrophotometer.
 - SEM Imaging: Prepare the nail fragments for SEM to visually inspect the architecture of the fungal biofilm and assess for any laser-induced damage.
- Data Analysis:

- Compare the results of the viability assay between the treated and control groups to quantify the reduction in fungal viability.
- Analyze SEM images to qualitatively assess the impact of the laser on the biofilm structure.



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Workflow for ex vivo nail infection model.

Summary of Clinical Trial Data

Multiple clinical studies have evaluated the efficacy of the Lunula Laser® for treating onychomycosis. The primary outcome measure in these studies is typically the amount of clear nail growth from the proximal nail fold.

United States Clinical Study (Retrospective Analysis):

Parameter	Value
Number of Great Toenails	54
Treatment Protocol	4 weekly 12-minute sessions
Follow-up Period	6 months
Primary Outcome	Change in mm of clear nail from baseline
Mean Increase in Clear Nail	5.18 mm (p<0.0001)
Success Rate (≥3mm clear nail)	67% of toenails

European Clinical Study:

Parameter	Value
Number of Patients	320
Number of Toes	2320
Treatment Protocol	4 weekly 12-minute sessions

Additional Clinical Trial Data:

Parameter	Value
Mycological Cure Rate	95% (n=19/20)
Clinical Efficacy at 12 Months	90% (n=18/20)
Unaffected New Nail Growth	100% (n=20/20)

These studies demonstrate a statistically significant increase in clear nail growth with no reported adverse events.

Conclusion

The Lunula Laser® represents a significant advancement in the treatment of onychomycosis, operating through a non-thermal, dual-wavelength mechanism. The research-based protocols provided herein offer a framework for further investigation into its efficacy and mechanism of action. For researchers, scientists, and drug development professionals, these protocols can serve as a foundation for preclinical studies, comparative efficacy trials, and further elucidation of the photobiomodulatory effects of the Lunula Laser® on fungal pathogens and host tissues. The strong clinical data, combined with a plausible mechanism of action, underscores the potential of this technology in the field of medical mycology and beyond.

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References

- 1. Lunula Toenail Laser - Downtown Jersey City Jersey City, NJ: Tjoe Podiatry [tjoepodiatry.com]
- 2. A Retrospective Study of Non-thermal Laser Therapy for the Treatment of Toenail Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
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